molecular formula C11H14N2O B067520 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol CAS No. 177478-08-9

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol

Cat. No.: B067520
CAS No.: 177478-08-9
M. Wt: 190.24 g/mol
InChI Key: MXGNNFQIJVLVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzimidazole derivatives and has been found to have significant pharmacological effects in various preclinical models. In

Mechanism of Action

The mechanism of action of 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol involves the inhibition of P2X3 and P2X2/3 receptors. These receptors are involved in nociception and pain signaling, and their inhibition leads to a reduction in pain perception. The compound has been shown to be highly selective for these receptors, making it a promising candidate for the development of new analgesic drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have a potent and selective inhibitory effect on P2X3 and P2X2/3 receptors, leading to a reduction in pain perception. It has also been shown to have anti-inflammatory effects in various preclinical models, making it a promising candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol for lab experiments include its high purity and selectivity for P2X3 and P2X2/3 receptors. The compound has been optimized for synthesis, making it suitable for further research. However, the limitations of the compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol. One direction is the development of new analgesic drugs based on the compound's potent and selective inhibitory effect on P2X3 and P2X2/3 receptors. Another direction is the investigation of the compound's anti-inflammatory effects in various preclinical models, which may lead to the development of new anti-inflammatory drugs. Additionally, the compound's limited solubility in aqueous solutions may be addressed through the development of new formulations or prodrugs. Overall, this compound has significant potential for the development of new therapeutic agents for pain, inflammation, and neurological disorders.

Scientific Research Applications

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological effects in various preclinical models, including pain, inflammation, and neurological disorders. The compound has been shown to have a potent and selective inhibitory effect on P2X3 and P2X2/3 receptors, which are involved in nociception and pain signaling. This makes it a promising candidate for the development of new analgesic drugs.

Properties

177478-08-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-methyl-2-propan-2-ylbenzimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-7(2)11-12-10-8(13(11)3)5-4-6-9(10)14/h4-7,14H,1-3H3

InChI Key

MXGNNFQIJVLVSM-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(N1C)C=CC=C2O

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC=C2O

synonyms

1H-Benzimidazol-4-ol,1-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-2-amino-N-methylaniline (600 mg), isobutyric acid (243 mg) and 4N hydrochloric acid (3.5 ml) was refluxed for 3 hours, and the solvent was removed in vacuo. Chloroform and saturated sodium bicarbonate solution were added to the residue. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatogrpahy (chloroform:methanol=50:1, v/v) to give 4-hydroxy-2-isopropyl-1-methyl-1H-benzimidazole (33 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

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